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Compound of Interest

2,3-Epoxypropyl4-methoxyphenyl!
Compound Name: .
ether

Cat. No.: B8550047

Get Quote

Introduction & Chemical Identity

1-(2,3-epoxypropoxy)-4-methoxybenzene is a specialized aromatic glycidyl ether primarily

utilized as a monomer in advanced polymer science and as a chiral intermediate in
pharmaceutical synthesis. Commonly referred to as 4-Methoxyphenyl Glycidyl Ether (MPG),
this compound is the para-substituted isomer of the more commercially prevalent guaiacol
glycidyl ether.

Its structural distinctiveness lies in the para-positioning of the methoxy group relative to the
glycidyl ether moiety, which significantly influences its crystalline properties and reactivity in
solid-state mechanochemical polymerizations compared to its ortho (liquid) counterpart.

Nomenclature & Synonyms

Accurate identification is critical due to the existence of positional isomers (e.g., 2-
methoxyphenyl glycidyl ether, CAS 2210-74-4).
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Naming Convention Synonym / Identifier Notes
2-(4-

IUPAC Name methoxyphenoxy)methylloxiran  Preferred IUPAC Name (PIN)
e
1-(2,3-epoxypropoxy)-4- Describes substitution on

Systematic Name )
methoxybenzene benzene ring

4-Methoxyphenyl glycidyl ether  Widely used in polymer
Common Name

(MPG) literature
] Glycidyl 4-methoxyphenyl )
Alternative i Functional class name
ether

CRITICAL: Do not confuse

CAS Registry No. 2211-94-1 )

with 2210-74-4
Molecular Formula C10H1203
SMILES COclccc(0OCC2C02)ccl

Chemical Structure & Physical Properties[1][3][4][5]
[6][7][81[9][10]

The molecule consists of a benzene ring substituted at the 1-position with a methoxy group and
at the 4-position with a 2,3-epoxypropoxy group.[1] The rigidity of the para-substitution pattern
confers a higher melting point compared to the ortho isomer, facilitating its use in solid-state
reactions.

Physicochemical Data[4][5][6][9][11]
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Property Value Condition/Source

Molecular Weight 180.20 g/mol

Physical State White Crystalline Solid At Standard Temperature &
Pressure

Melting Point 73-74 °C [1]

Boiling Point 175-182 °C @ 3 Torr [1]

Density ~1.13 g/cm3 Predicted

Solubility Soluble in CH2Clz, CHCI3, THF  Insoluble in water

Synthesis & Production Protocol

The synthesis of 1-(2,3-epoxypropoxy)-4-methoxybenzene typically involves the O-alkylation of
4-methoxyphenol (MEHQ) with epichlorohydrin in the presence of a base. This reaction
proceeds via a nucleophilic attack of the phenoxide ion on the epoxide, followed by ring
closure.

Reaction Mechanism

The mechanism involves two distinct steps:
e Ring Opening: The phenoxide attacks the less hindered carbon of epichlorohydrin.

e Ring Closure: Intramolecular displacement of the chloride ion reforms the epoxide ring
(dehydrochlorination).

Laboratory Scale Protocol (Self-Validating)

Reagents:
e 4-Methoxyphenol (MEHQ): 1.0 eq
» Epichlorohydrin: 3.0-5.0 eq (Excess serves as solvent and drives reaction)

e Potassium Carbonate (K2COs) or Sodium Hydroxide (NaOH): 2.0 eq
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o Tetrabutylammonium chloride (TBACI): 0.05 eq (Phase Transfer Catalyst)
e Solvent: Acetonitrile or neat (in excess epichlorohydrin)
Step-by-Step Methodology:

e Setup: Equip a 3-neck round-bottom flask with a reflux condenser, thermometer, and
magnetic stirrer.

» Dissolution: Dissolve 4-methoxyphenol (12.4 g, 100 mmol) in acetonitrile (100 mL). Add
K2COs (27.6 g, 200 mmol) and TBACI (1.4 g, 5 mmol).

e Addition: Add epichlorohydrin (23.5 mL, 300 mmol) dropwise over 30 minutes to control
exotherm.

o Reflux: Heat the mixture to reflux (approx. 80°C) for 6—8 hours.

o Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol spot
(Rf ~0.4) should disappear, and a less polar product spot (Rf ~0.6) should appear.

« Filtration: Cool to room temperature and filter off the inorganic salts.
» Concentration: Remove solvent and excess epichlorohydrin under reduced pressure.

 Purification: Recrystallize the crude solid from ethanol or isopropanol to yield white crystals
(MP 73-74°C).

Synthesis Pathway Diagram

Nucleophilic Attack

4'Me(t,\')lga'g;en°| Phase Transfer Cat.)
Intermediate: ng Closure
y Chlorohydrin Ether Dehydrochlorination)
Epichlorohydrin
(Excess) 4-Methoxypheny!

Base (NaOH/K2CO3) | ———————======""77""7 P Glycidyl Ether
- HCI
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Caption: Two-step synthesis mechanism involving nucleophilic attack followed by base-
mediated ring closure.

Reactivity & Applications
Anionic Ring-Opening Polymerization (AROP)
MPG is a critical monomer for studying solid-state mechanochemical polymerization. Unlike

liquid monomers, crystalline MPG can be polymerized via ball milling, where the mechanical
energy drives the reaction in the absence of solvent.

e Initiator: Potassium tert-butoxide (t-BuOK) or 18-crown-6 complexes.
e Product: Poly(4-methoxyphenyl glycidyl ether) (PMPG).[2]

 Significance: The melting point of the monomer (73°C) correlates directly with the
polymerization rate in mechanochemical environments, offering "unexpected selectivity"
compared to solution-based methods [2].

Pharmaceutical Intermediate

The glycidyl ether moiety serves as a versatile "handle" for synthesizing 3-amino alcohols (a
core pharmacophore in beta-blockers) via ring-opening with amines.

e Reaction: MPG + Isopropylamine — 1-(isopropylamino)-3-(4-methoxyphenoxy)propan-2-ol.

Polymerization Workflow Diagram
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Monomer: Mechanical Energy Initiator:
4-Methoxyphenyl Glycidyl Ether . s ~ i
(Crystalline Solid) (Ball Milling) t-BuOK / 18-Crown-6
Activation
Propagation:

Ring Opening via Alkoxide

Chain Growth

Polymer:
Poly(4-methoxyphenyl glycidyl ether)

Click to download full resolution via product page
Caption: Solid-state mechanochemical polymerization pathway driven by ball milling energy.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, compare experimental data
against these standard spectral markers.

Proton NMR (*H NMR)
Solvent: CDCIs (Chloroform-d)

e Aromatic Protons: d 6.80—6.90 ppm (Multiplet, 4H, Benzene ring).
e Epoxide Ring:

o 9 3.30-3.35 ppm (m, 1H, CH of epoxide).

o 9 2.88-2.92 ppm (dd, 1H, CH:z of epoxide, cis).

o 0 2.70-2.75 ppm (dd, 1H, CH:z of epoxide, trans).

o Ether Linkage: 6 4.15-4.20 ppm (dd, 1H) and & 3.90-3.95 ppm (dd, 1H) (-O-CHz-).
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e Methoxy Group: & 3.77 ppm (s, 3H, -OCHs).

Infrared Spectroscopy (FT-IR)

e C-O-C (Ether): Strong band at 1230-1250 cm~1.

e Epoxide Ring: Characteristic breathing mode at ~910 cm~* and 830 cm~1.
e Aromatic C=C: 1500-1600 cm~1.

Safety & Handling (GHS Standards)

While specific GHS data for CAS 2211-94-1 is often extrapolated from general glycidyl ethers,
it should be treated with high caution due to the epoxide functionality.

Hazard Class H-Code Statement
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.

May cause an allergic skin

Sensitization H317 _

reaction.

Suspected of causing genetic
Mutagenicity H341 defects (Typical for glycidyl

ethers).

Handling Protocol:

e Always handle in a fume hood.

» Wear nitrile gloves (breakthrough time < 15 min for epoxides; change frequently).
e Quench spills with aqueous sodium hydroxide to hydrolyze the epoxide ring.

References
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e Kim, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in
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e PubChem.1,4-Bis(2,3-epoxypropoxy)benzene (Related Structure Reference). National
Library of Medicine. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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